1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZQJARTBUROMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-Cyclopentyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with a molecular formula of and a molecular weight of approximately 248.73 g/mol. It features a pyrazole ring and a sulfonyl chloride functional group, which makes it a versatile intermediate in synthetic organic chemistry. The sulfonyl chloride group's high reactivity allows it to participate in chemical transformations such as sulfonylation, amidation, and esterification.
Applications
This compound finds applications in various fields.
Pharmaceutical Industry
- Intermediate in drug synthesis It is used particularly in developing anti-inflammatory and antimicrobial agents. Pyrazole derivatives, in general, are considered pharmacologically important and possess almost all types of pharmacological activities .
Reactivity with Biological Molecules
- Interaction studies involving this compound focus on its reactivity with biological molecules and other chemicals. Key areas include enzyme inhibition, protein modification, and receptor binding. These studies are crucial for evaluating the compound's viability as a drug candidate or industrial chemical.
Pyrazole Derivatives as Anti-Microbial Agents
Many pyrazole derivatives have exhibited anti-microbial properties .
- One study synthesized new pyrazoles containing a quinolinyl chalcone group and assessed their antibacterial activity .
- Another study synthesized a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives and evaluated them for antibacterial and antifungal activities against five bacterial and five fungal pathogens .
- Some pyrazole derivatives were synthesized and evaluated for their fungicidal activities against Botrytis cinerea, Rhizoctonia solani, Valsa mali Miyabe et Yamada, Thanatephorus cucumeris, Fusarium oxysporum, and Fusarium graminearum .
Pyrazole Derivatives as Anti-Cancer Agents
Some pyrazole derivatives have exhibited anti-cancer properties .
- One study synthesized a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and initially evaluated them for their in vitro anticancer activity against the human colon carcinoma HCT-116 cell line .
- Other novel 1,3,4-oxadiazole derivatives carrying pyrazole rings were developed and evaluated for their antitumor and cytotoxic activities .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Research Findings and Data
Comparative Physicochemical Data
| Property | Target Compound | 1-Methyl-1H-pyrazole-3-sulfonyl chloride |
|---|---|---|
| Melting Point | Not reported | 36–39°C |
| Purity | 95% | 97% |
| Lipophilicity (LogP) | Estimated higher (cyclopentyl) | Lower (methyl group) |
Key Observations
- Positional Isomerism : The sulfonyl chloride group at position 5 (1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride) may exhibit reduced electrophilicity compared to position 3 due to differences in resonance stabilization .
- Bulk vs. Reactivity Trade-off : While the cyclopentyl group increases lipophilicity—advantageous for membrane permeability in bioactive molecules—it may necessitate harsher reaction conditions for substitutions .
Biological Activity
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃ClN₂O₂S, with a molecular weight of approximately 248.73 g/mol. The compound features a pyrazole ring and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methicillin-resistant S. aureus | Antibacterial | 25.1 µM |
| E. coli | Antibacterial | 12.5 mg/mL |
| Candida parapsilosis | Antifungal | Not specified |
| Candida tropicalis | Antifungal | Not specified |
Research indicates that the compound exhibits potent antibacterial activity comparable to standard drugs like ceftriaxone, which has an MIC of 3.125 µg/mL against S. aureus .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. The sulfonyl chloride moiety allows for interactions with various biological targets, modulating inflammatory pathways. While specific data on anti-inflammatory activity is limited, the structural characteristics suggest it could inhibit pro-inflammatory mediators.
The mechanism by which this compound exerts its biological effects involves:
- Reactivity with Nucleophiles : The sulfonyl chloride group can react with nucleophiles such as amines and thiols, forming sulfonamide derivatives that may interact with biological targets like enzymes and receptors.
- Formation of Derivatives : These derivatives can have varying biological activities depending on their structure and the specific targets they engage with in the body .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
- Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against various strains, including MRSA and E. coli. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .
- Anti-inflammatory Potential : Research into sulfonamide derivatives derived from this compound suggests potential anti-inflammatory effects, though further studies are needed to elucidate specific pathways involved .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of the pyrazole core. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity by stabilizing intermediates.
- Catalysts : Bases like pyridine or triethylamine are critical to neutralize HCl generated during sulfonyl chloride formation .
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Yield Optimization : Yields (77–89%) depend on stoichiometric control of sulfonating agents (e.g., ClSO₂H) and rapid quenching to prevent degradation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are diagnostic?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the cyclopentyl proton multiplet (δ 1.5–2.5 ppm) and sulfonyl chloride resonance (no direct proton signal). The pyrazole C3 carbon adjacent to the sulfonyl group appears downfield (~150 ppm) .
- IR Spectroscopy : Strong S=O stretching vibrations at ~1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., 262.7 g/mol). Fragmentation patterns include loss of Cl (35/37 amu) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC (>98% purity) or DSC to detect impurities affecting melting ranges .
- Solubility Profiling : Perform systematic solubility tests in solvents (e.g., DMSO, THF) under controlled humidity, as sulfonyl chlorides are moisture-sensitive. Karl Fischer titration can quantify water content in solvents .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELXL) provides definitive structural confirmation and clarifies polymorphic variations .
Q. What strategies improve the efficiency of nucleophilic substitutions involving this sulfonyl chloride?
- Methodological Answer :
- Nucleophile Selection : Primary amines (e.g., benzylamine) react faster than bulky secondary amines. Pre-activation of amines with bases (e.g., NaHCO₃) enhances reactivity .
- Solvent Effects : Use anhydrous THF or acetonitrile to minimize hydrolysis. Catalytic DMAP accelerates sulfonamide formation .
- Reaction Monitoring : TLC (eluent: 7:3 hexane/ethyl acetate) or in-situ IR tracks consumption of the sulfonyl chloride (~1180 cm⁻¹ S=O peak reduction) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonylation reactions. Focus on electrophilicity at the sulfur atom and steric effects from the cyclopentyl group .
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes with nucleophilic residues) using AutoDock Vina. Validate with experimental IC₅₀ assays .
Handling and Stability
Q. What are the best practices for storing this compound to prevent decomposition?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to avoid light/moisture exposure. Use molecular sieves (4Å) in containers to absorb residual humidity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolysis products (e.g., sulfonic acid) indicate decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293) and positive controls (e.g., Celecoxib for COX-2 inhibition).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
- Structural Analogs : Compare activity of derivatives with varied substituents (e.g., methyl vs. trifluoromethyl groups) to isolate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
